1,3-Cyclobutadiene-1,3-dicarboxylic acid, 2,4-bis(diethylamino)diethyl ester
Overview
Description
1,3-Cyclobutadiene-1,3-dicarboxylic acid, 2,4-bis(diethylamino)diethyl ester is a complex organic compound with the molecular formula C18H30N2O4 and a molecular weight of 338.4418 This compound is known for its unique structure, which includes a cyclobutadiene ring substituted with carboxylic acid and diethylamino ester groups
Preparation Methods
The synthesis of 1,3-Cyclobutadiene-1,3-dicarboxylic acid, 2,4-bis(diethylamino)diethyl ester typically involves multiple stepsThe specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product .
Chemical Reactions Analysis
1,3-Cyclobutadiene-1,3-dicarboxylic acid, 2,4-bis(diethylamino)diethyl ester undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions: Typical reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions.
Scientific Research Applications
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: Researchers study its interactions with biological molecules to understand its potential as a biochemical tool.
Medicine: The compound’s unique structure makes it a candidate for drug development and therapeutic applications.
Industry: It is investigated for its potential use in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 1,3-Cyclobutadiene-1,3-dicarboxylic acid, 2,4-bis(diethylamino)diethyl ester involves its interaction with specific molecular targets. The compound’s diethylamino ester groups can interact with various enzymes and receptors, influencing biochemical pathways. The cyclobutadiene ring structure also plays a role in its reactivity and interaction with other molecules .
Comparison with Similar Compounds
1,3-Cyclobutadiene-1,3-dicarboxylic acid, 2,4-bis(diethylamino)diethyl ester can be compared with other similar compounds, such as:
Cyclobutane-1,3-dicarboxylic acid: This compound has a similar cyclobutane ring but lacks the diethylamino ester groups.
Cyclobutadiene derivatives: Other derivatives of cyclobutadiene with different substituents can be compared to highlight the unique properties of this compound.
These comparisons help to understand the unique chemical and physical properties of the compound and its potential advantages in various applications.
Properties
IUPAC Name |
diethyl 2,4-bis(diethylamino)cyclobuta-1,3-diene-1,3-dicarboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H30N2O4/c1-7-19(8-2)15-13(17(21)23-11-5)16(20(9-3)10-4)14(15)18(22)24-12-6/h7-12H2,1-6H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHFCLUSXAFYMQB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=C(C(=C1C(=O)OCC)N(CC)CC)C(=O)OCC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50175070 | |
Record name | 1,3-Cyclobutadiene-1,3-dicarboxylic acid, 2,4-bis(diethylamino)diethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50175070 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
338.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20913-35-3 | |
Record name | 1,3-Cyclobutadiene-1,3-dicarboxylic acid, 2,4-bis(diethylamino)diethyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020913353 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,3-Cyclobutadiene-1,3-dicarboxylic acid, 2,4-bis(diethylamino)diethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50175070 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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